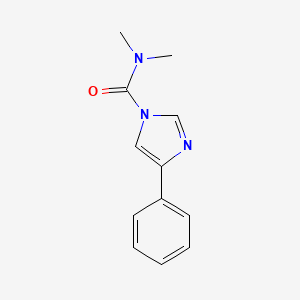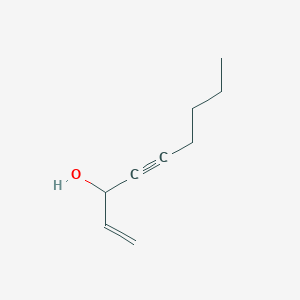
Non-1-en-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-1-en-4-yn-3-ol is an organic compound with the molecular formula C9H14O It is characterized by the presence of both a double bond (en) and a triple bond (yn) within its structure, making it a conjugated enyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Non-1-en-4-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of an appropriate aldehyde with an acetylide anion, followed by a reduction step. For example, the reaction of propargyl alcohol with an aldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the enyne structure through coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
Non-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alkanes or alkenes, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2), Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alkanes, Alkenes
Substitution: Chlorinated derivatives
Aplicaciones Científicas De Investigación
Non-1-en-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Non-1-en-4-yn-3-ol involves its interaction with molecular targets through its enyne moiety. The compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, its hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity .
Comparación Con Compuestos Similares
Non-1-en-4-yn-3-ol can be compared with other enynes such as:
Non-1-en-3-ol: Similar structure but with the triple bond at a different position.
Non-2-en-4-yn-1-ol: Another enyne with the double and triple bonds in different positions.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
non-1-en-4-yn-3-ol |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-6H2,1H3 |
Clave InChI |
MHRDIISTLAMZSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
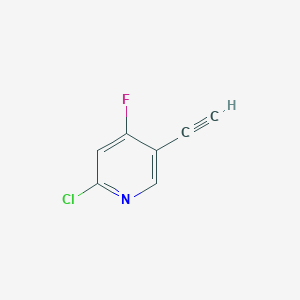
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)
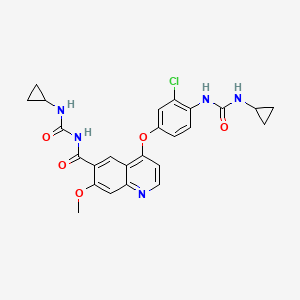
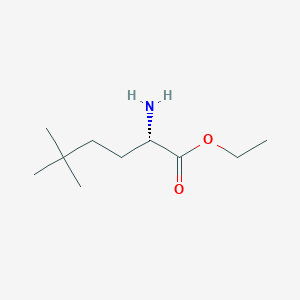
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
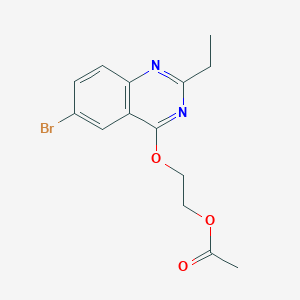
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
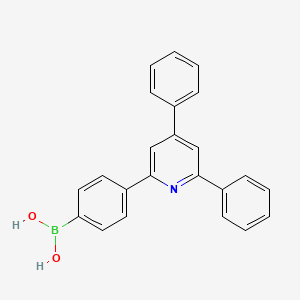
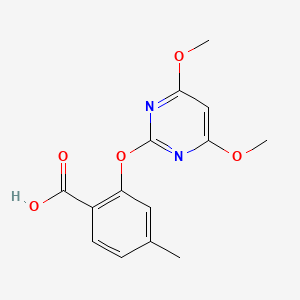
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
